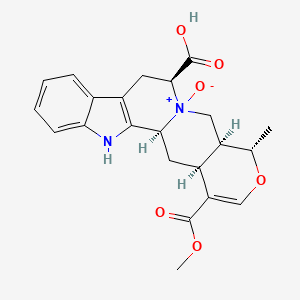
MappianineC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mappianine C is a monoterpenoid indole alkaloid isolated from the stems of Mappianthus iodoides. This compound belongs to a family of structurally diverse alkaloids known for their potential biological activities, including cytotoxic effects on various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mappianine C involves several steps, starting from simple precursors. The key steps typically include:
Formation of the Indole Core: This is achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Monoterpenoid Attachment: The monoterpenoid moiety is introduced via a series of reactions, including alkylation and cyclization.
Final Assembly: The final steps involve coupling the indole core with the monoterpenoid unit, followed by purification through chromatography.
Industrial Production Methods
Industrial production of Mappianine C is still in the research phase, with most methods focusing on optimizing yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification .
Chemical Reactions Analysis
Types of Reactions
Mappianine C undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the indole ring, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of Mappianine C, and various substituted indole compounds .
Scientific Research Applications
Mappianine C has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying indole alkaloid synthesis and reactivity.
Medicine: Potential therapeutic applications due to its cytotoxic properties.
Industry: Research into its use as a precursor for more complex pharmaceuticals.
Mechanism of Action
The mechanism by which Mappianine C exerts its effects involves several molecular targets and pathways:
Cytotoxicity: Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.
Molecular Targets: Interacts with DNA and proteins involved in cell cycle regulation.
Pathways: Involves the p53 pathway, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Mappianine C is compared with other monoterpenoid indole alkaloids such as:
Mappianine A: Similar structure but different biological activity.
Mappianine B: Known for moderate cytotoxicity against various cancer cell lines.
Tetrahydroalstonine: Another indole alkaloid with distinct pharmacological properties
Mappianine C stands out due to its unique structure and specific cytotoxic effects, making it a valuable compound for further research.
Properties
Molecular Formula |
C22H24N2O6 |
|---|---|
Molecular Weight |
412.4 g/mol |
IUPAC Name |
(1S,12S,15S,16S,20S)-19-methoxycarbonyl-16-methyl-13-oxido-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,18-pentaene-12-carboxylic acid |
InChI |
InChI=1S/C22H24N2O6/c1-11-15-9-24(28)18(7-13(15)16(10-30-11)22(27)29-2)20-14(8-19(24)21(25)26)12-5-3-4-6-17(12)23-20/h3-6,10-11,13,15,18-19,23H,7-9H2,1-2H3,(H,25,26)/t11-,13-,15-,18-,19-,24?/m0/s1 |
InChI Key |
DTDHQKQUWRFSLX-MICJUURBSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C[N+]3([C@@H](C[C@@H]2C(=CO1)C(=O)OC)C4=C(C[C@H]3C(=O)O)C5=CC=CC=C5N4)[O-] |
Canonical SMILES |
CC1C2C[N+]3(C(CC2C(=CO1)C(=O)OC)C4=C(CC3C(=O)O)C5=CC=CC=C5N4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


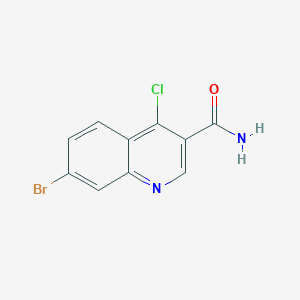
![7-Methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13032308.png)
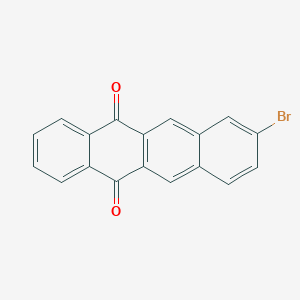
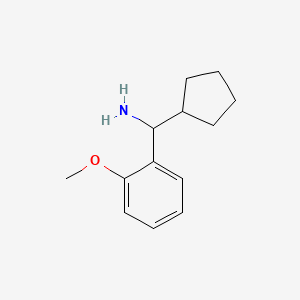


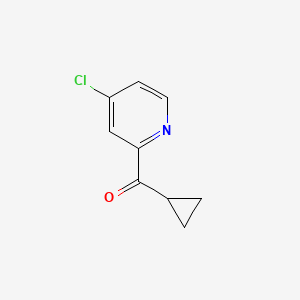
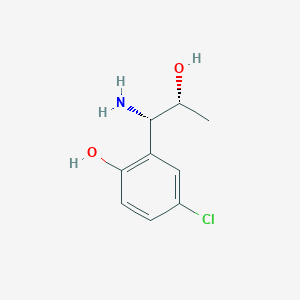
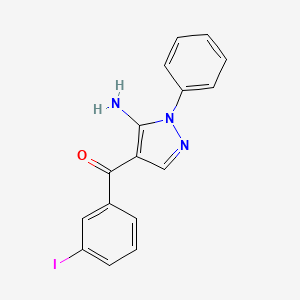
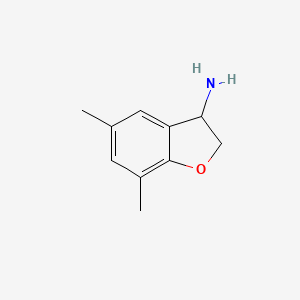
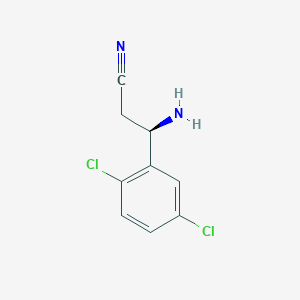
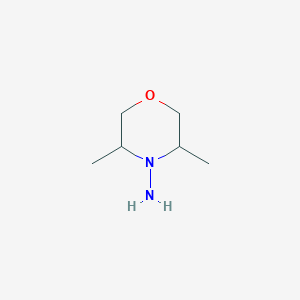

![8-(piperidin-1-ylsulfonyl)-5H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B13032368.png)
